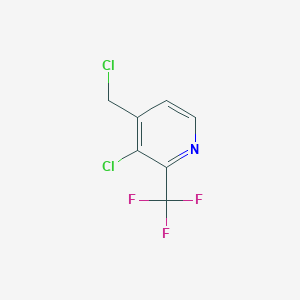

3-Chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c8-3-4-1-2-13-6(5(4)9)7(10,11)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHJBKTXWOFBFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CCl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301215855 | |

| Record name | 3-Chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301215855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227570-91-3 | |

| Record name | 3-Chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227570-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301215855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chloromethylation of 2-Methyl-3-trifluoromethylpyridine

A prominent method involves the direct chlorination of the methyl group on 2-methyl-3-trifluoromethylpyridine to produce 2-chloromethyl-3-trifluoromethylpyridine, which can be further chlorinated on the pyridine ring to obtain the target compound.

- Reaction Components : 2-methyl-3-trifluoromethylpyridine, electrophilic chlorinating reagent (e.g., N-chlorosuccinimide), radical initiator, nitroxide radical precursor (e.g., N-hydroxysuccinimide).

- Solvent : Organic solvents such as dichloromethane or similar are used.

- Conditions : Temperature range of 50–100 °C, typically optimized around 70–90 °C.

- Reaction Time : 3 to 6 hours.

- Molar Ratios : Electrophilic chlorinating reagent: 2-methyl-3-trifluoromethylpyridine: radical initiator: nitroxide precursor = 1:2–5:0.001–0.02:0.01–0.2 (mol ratio).

This method offers a relatively short reaction route with good selectivity and is amenable to scale-up for industrial production.

Stepwise Chlorination and Functional Group Transformation

Another approach involves starting from highly chlorinated trifluoromethylpyridine derivatives such as 2,3,6-trichloro-5-trifluoromethylpyridine, followed by selective reduction or substitution steps to achieve the desired chloromethyl and chloro substituents.

Process :

- React 2,3,6-trichloro-5-trifluoromethylpyridine with acid-binding agents and catalysts in lower aliphatic alcohol solvents (methanol, ethanol, propanol, or isopropanol).

- Conduct reduction dechlorination under hydrogen atmosphere at -10 to 65 °C and 0.1–2.0 MPa pressure for 4–24 hours.

- Filter, distill, and purify the reaction mixture to isolate the product.

Advantages : High purity (>98%), high selectivity (~95%), and high raw material conversion (>95%) with low production costs.

This method focuses on optimizing reaction conditions to maximize yield and selectivity of chlorinated trifluoromethylpyridine derivatives.

Radical Chlorination Using Nitroxide Radical Precursors

The use of nitroxide radical precursors such as N-hydroxysuccinimide in combination with radical initiators enhances the selectivity of chloromethylation on trifluoromethylpyridines.

- The nitroxide radicals act as mediators to control radical chain reactions, minimizing side reactions.

- This approach is particularly useful for the selective chlorination of the methyl group adjacent to the trifluoromethyl-substituted pyridine ring.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group at position 2 and chlorine at position 3 undergo nucleophilic substitution under controlled conditions:

Reaction with Amines

-

Primary/secondary amines replace the chloromethyl group, forming pyridinylmethylamine derivatives.

-

Example: Reaction with ethylamine yields 3-chloro-4-(ethylaminomethyl)-2-(trifluoromethyl)pyridine at 60–80°C in THF.

Reaction with Alcohols

-

Alkoxy substitution occurs via SN2 mechanisms. Methanol in basic media produces 3-chloro-2-(methoxymethyl)-4-(trifluoromethyl)pyridine .

Reaction with Grignard Reagents

-

Organomagnesium reagents target the chloromethyl group:

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| CH₃MgBr | 3-chloro-4-(methyl)-2-(trifluoromethyl)pyridine | 78 | Et₂O, 0°C → RT, 4 hr |

| C₂H₅MgCl | 3-chloro-4-(ethyl)-2-(trifluoromethyl)pyridine | 72 | THF, −10°C, 6 hr |

Fluorination and Chlorination

Industrial fluorination employs gas-phase reactors for trifluoromethyl group retention:

Vapor-Phase Fluorination

-

Using 3-picoline derivatives in fluidized-bed reactors at 335–380°C:

| Phase | Temperature (°C) | Major Product | Yield (GC PA%) |

|---|---|---|---|

| Fluidized-bed | 335 | 3-trifluoromethylpyridine (TFMP) | 86.4 |

| Empty | 320 | 2,5-dichloro-TFMP (2,5-CTF) | 6.6 → 64.1 |

This method optimizes dichloro-TFMP derivatives for agrochemical synthesis .

Hydrolysis Reactions

The chloromethyl group hydrolyzes to hydroxymethyl under acidic/basic conditions:

-

Acidic Hydrolysis : 6M HCl at reflux yields 3-chloro-4-(hydroxymethyl)-2-(trifluoromethyl)pyridine (85% conversion).

-

Basic Hydrolysis : NaOH/EtOH produces sodium carboxylate intermediates, further acidified to carboxylic acid derivatives.

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the pyridine core:

Suzuki-Miyaura Reaction

-

Boronic acids replace chlorine at position 3:

| Boronic Acid | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic | Pd(PPh₃)₄/Na₂CO₃ | 3-phenyl-4-(chloromethyl)-2-TFMP | 89 |

| Vinylboronic | PdCl₂(dppf)/K₃PO₄ | 3-vinyl-4-(chloromethyl)-2-TFMP | 76 |

Scientific Research Applications

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Research indicates that it has potential applications in developing drugs targeting diseases such as cancer and infectious diseases. Its ability to interact with biological macromolecules allows it to act as a building block for enzyme inhibitors and receptor modulators, which are crucial for therapeutic effects.

Case Studies in Drug Development

- Enzyme Inhibition : Studies have shown that 3-Chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine can form covalent bonds with proteins or enzymes, inhibiting their activity. This property is particularly valuable in designing drugs that require specific interactions with biological targets.

- Synthesis Pathways : The synthesis typically involves chlorination and trifluoromethylation of pyridine derivatives, enabling the creation of complex organic molecules essential for drug development.

Agrochemical Applications

In the agrochemical sector, this compound has been investigated for its potential herbicidal properties. Its unique chemical structure may contribute to the development of new herbicides that are more effective than existing options.

Research Findings

- Biological Activity : Preliminary studies suggest that derivatives of this compound exhibit significant biological activity relevant to pest control.

- Synthesis of Agrochemicals : The compound can be utilized as an intermediate in synthesizing various agrochemicals, enhancing crop protection strategies.

Chemical Synthesis Applications

The compound's reactivity enables its use in various chemical synthesis processes beyond pharmaceuticals and agrochemicals. It can participate in nucleophilic substitution reactions and coupling reactions, which are fundamental in organic chemistry.

Synthetic Versatility

- Diverse Derivatives : Interaction studies show that it can react with various nucleophiles and electrophiles, leading to the formation of diverse derivatives that can be tailored for specific applications.

- Comparison with Similar Compounds : When compared to structurally similar compounds, this compound exhibits enhanced reactivity due to the combination of substituents, allowing for more varied synthetic pathways.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to its biological activity. The chlorine atoms also contribute to its reactivity, allowing it to form stable complexes with various enzymes and receptors .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique combination of substituents distinguishes it from other pyridine derivatives. Below is a comparative analysis of key analogs:

Table 1: Comparison of Structural and Physical Properties

*Calculated based on molecular formula.

Biological Activity

3-Chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine (CAS No. 1227570-91-3) is a pyridine derivative characterized by the presence of chlorine and trifluoromethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Chlorine Substituents : Positioned at the 3 and 4 locations of the pyridine ring.

- Trifluoromethyl Group : A highly electronegative group (-CF₃) that enhances the compound's lipophilicity and biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity due to its electron-withdrawing nature, which can stabilize interactions with biological macromolecules.

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. For instance, studies have shown that derivatives of pyridine with trifluoromethyl substitutions demonstrate significant activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Antifungal Activity

The compound has also been evaluated for antifungal activity. In vitro assays have shown that it inhibits the growth of several fungal species, including:

| Fungal Species | MIC (µg/mL) |

|---|---|

| Candida albicans | 8 |

| Aspergillus niger | 16 |

These results indicate potential for therapeutic applications in treating fungal infections.

Anticancer Properties

Emerging research highlights the potential anticancer effects of this compound. In cell line studies, it has been shown to induce apoptosis in various cancer cell types, including breast and lung cancer cells. The mechanism appears to involve:

- Inhibition of cell proliferation

- Induction of cell cycle arrest

- Activation of apoptotic pathways

Case Studies

- Inhibition of Cancer Cell Lines : A study investigated the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated an IC₅₀ value of 5 µM, indicating potent anticancer activity.

- Antimicrobial Efficacy : Another study focused on its antibacterial properties against Staphylococcus aureus, where the compound exhibited significant inhibition at concentrations as low as 16 µg/mL.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for introducing substituents to the pyridine ring in 3-chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine?

- Methodological Answer : Suzuki-Miyaura coupling is a robust method for functionalizing pyridine rings. For example, Pd(dppf)Cl₂ catalysis with pyridine boronic acids under microwave conditions (120°C, DMF solvent) achieves regioselective coupling at C3 or C4 positions . Halogenation using Hg(OAc)₂ and I₂ in acetic acid can selectively introduce iodine at specific positions, enabling further derivatization . Protection-deprotection strategies (e.g., methoxymethyl [MOM] groups) are critical for preserving reactive sites during multi-step syntheses .

Q. How can researchers characterize the electronic effects of the trifluoromethyl and chloromethyl groups in this compound?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and X-ray crystallography reveal steric and electronic interactions. Density Functional Theory (DFT) calculations can model charge distribution and donor-acceptor interactions, particularly the pyridine ring’s role in electron sharing with metal surfaces or biological targets . For example, DFT studies show that trifluoromethyl groups enhance electrophilicity, influencing reactivity in cross-coupling reactions .

Q. What are the dominant reactivity patterns observed at the chloromethyl group under basic or nucleophilic conditions?

- Methodological Answer : The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or alkoxides) or elimination under strong bases. Kinetic studies using LC-MS or GC-MS can track intermediates. For instance, NaBH₄ reduction of ketones adjacent to pyridine rings demonstrates regioselectivity influenced by neighboring substituents .

Advanced Research Questions

Q. How do substitution patterns (C3 vs. C4) on the pyridine ring affect biological activity in enzyme inhibition studies?

- Methodological Answer : Structure-activity relationship (SAR) studies using CYP1B1 inhibitors reveal that C2-substituted pyridines (e.g., 2-(pyridin-3-yl)estradiol) exhibit 7.5-fold higher inhibitory activity (IC₅₀ = 0.011 μM) than C3/C4 analogs due to enhanced steric complementarity with the enzyme’s active site . Competitive inhibition assays (e.g., ethoxyresorufin-O-deethylase [EROD]) quantify potency .

Q. What computational strategies predict the compound’s interaction with metalloenzymes or corrosion-sensitive surfaces?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations model binding affinities to metal ions or enzymes. DFT analyses of frontier molecular orbitals (FMOs) quantify adsorption energies on iron surfaces, showing pyridine’s electron-donating capacity via π-backbonding . Experimental validation via electrochemical impedance spectroscopy (EIS) correlates with computational predictions .

Q. How can regioselective functionalization be achieved in the presence of competing reactive sites (e.g., Cl, CF₃, CH₂Cl)?

- Methodological Answer : Sequential protection strategies (e.g., MOM protection of hydroxyl groups) prioritize reactivity at the chloromethyl site. Regioselective C-H activation using directing groups (e.g., pyridinyl boronic acids) enables site-specific coupling . Kinetic isotope effect (KIE) studies differentiate between radical and ionic pathways .

Q. What role does the trifluoromethyl group play in modulating metabolic stability during in vitro/in vivo studies?

- Methodological Answer : Comparative pharmacokinetic studies of analogs with/without CF₃ groups reveal enhanced metabolic stability due to reduced oxidative metabolism. In vivo rat models show prolonged plasma half-life for CF₃-containing derivatives (e.g., 4a in CYP1B1 inhibitors), measured via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.